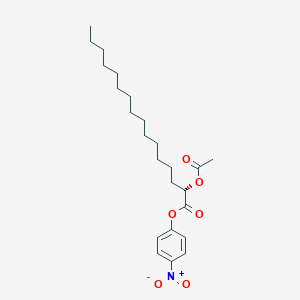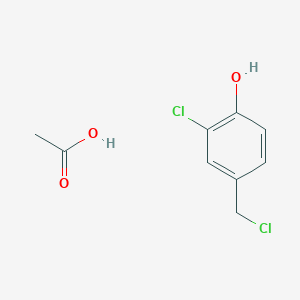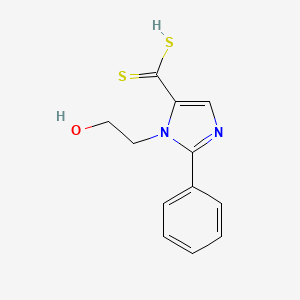![molecular formula C14H9NO6 B14377129 2-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-91-7](/img/structure/B14377129.png)
2-[(3-Nitrobenzoyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 2-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of benzoic acid at low temperatures, which produces 3-nitrobenzoic acid as a major product . This intermediate can then be further reacted to form the desired compound. Industrial production methods often involve the use of nitric acid and sulfuric acid mixtures to achieve the nitration process efficiently .
Analyse Des Réactions Chimiques
2-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3-Nitrobenzoyl)oxy]benzoic acid include:
2-Nitrobenzoic acid: Similar in structure but lacks the ester linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Chloro-3-nitrobenzoic acid: Contains a chlorine atom in addition to the nitro group, leading to different chemical properties
This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89882-91-7 |
|---|---|
Formule moléculaire |
C14H9NO6 |
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
2-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,16,17) |
Clé InChI |
KGIQVMGZTKFLFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)

![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)


![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)





